4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one
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Overview
Description
4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of three hydroxyl groups and a methyl group attached to the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is the condensation of phenols with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, zirconium tetrachloride, and titanium tetrachloride . Heterogeneous catalysts such as cation-exchange resins, Nafion resin/silica composites, and zeolite H-BEA are also used .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves large-scale Pechmann condensation reactions. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated coumarin derivatives.
Scientific Research Applications
4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and anticoagulant activities.
Industry: Utilized in the production of optical brighteners, photosensitizers, and fluorescent dyes
Mechanism of Action
The biological effects of 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one are primarily attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines . The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
4,6,7-Trihydroxy-2H-chromen-2-one: Similar structure but different hydroxyl group positions.
4,7,8-Trimethoxy-3,5-dimethyl-chromen-2-one: Contains methoxy groups instead of hydroxyl groups
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .
Properties
CAS No. |
23296-96-0 |
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Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4,7,8-trihydroxy-3-methylchromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-4-7(12)5-2-3-6(11)8(13)9(5)15-10(4)14/h2-3,11-13H,1H3 |
InChI Key |
KIOWRWYHNBIFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C(C=C2)O)O)OC1=O)O |
Origin of Product |
United States |
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